While Omeprazole is the active ingredient in many PPI medications, research into its metabolism has identified Desulfoxide4-DemethylOmeprazole as one of its breakdown products.
Here's what scientific research tells us about Desulfoxide4-DemethylOmeprazole:
Research focuses on Desulfoxide4-DemethylOmeprazole as a byproduct of Omeprazole metabolism. Studies have identified its chemical structure and its presence in the breakdown process [, ].
Several chemical suppliers offer Desulfoxide4-DemethylOmeprazole for purchase, indicating its potential use in further scientific investigations [, , ].
Des-SO-Omeprazole is an impurity that can form during the manufacturing process of Omeprazole []. It lacks the sulfur atom (desulfoxide) and a methyl group (demethyl) compared to the parent molecule []. While not a drug itself, its presence is important for quality control during Omeprazole production [].
Des-SO-Omeprazole possesses a heterocyclic structure with two key components: a substituted benzimidazole ring and a dimethylpyridine ring linked by a methylene bridge []. The absence of the sulfoxide group (S=O) compared to Omeprazole introduces a simpler sulfide (S) bond. The missing methyl group alters the electronic properties of the molecule.
Data on the specific physical and chemical properties of Des-SO-Omeprazole, such as melting point, boiling point, and solubility, is scarce in scientific literature. This is likely because it's a byproduct and not a compound of primary interest.
Des-SO-Omeprazole lacks the functional group responsible for Omeprazole's action in the stomach. Omeprazole inhibits gastric acid secretion by converting to a sulfenic acid that binds to proton pumps in stomach parietal cells []. Since Des-SO-Omeprazole lacks the sulfoxide group for this conversion, it likely has no pharmacological activity.